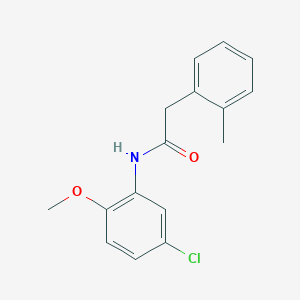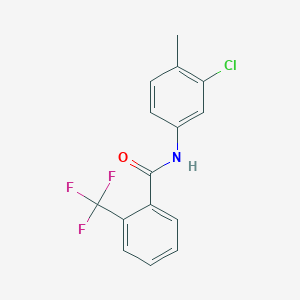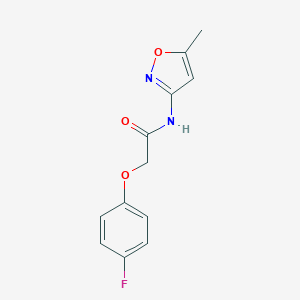![molecular formula C20H17N5O2S B245855 (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring.
Mecanismo De Acción
The mechanism of action of (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in cancer cell growth and survival. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential anti-cancer activity. It may be useful in studying the mechanisms of cancer cell growth and survival, as well as in developing new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to explore its potential applications in other areas of scientific research, such as drug discovery and development. Additionally, it may be useful to study the effects of this compound on normal cells, in order to better understand its potential advantages and limitations as a lab tool.
Métodos De Síntesis
The synthesis of (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C20H17N5O2S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H17N5O2S/c1-26-16-8-7-12(9-17(16)27-2)10-18-22-23-20-25(18)24-19(28-20)15-11-13-5-3-4-6-14(13)21-15/h3-9,11,24H,10H2,1-2H3/b19-15+ |
Clave InChI |
JFWNNBBQQUPUAF-XDJHFCHBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3)OC |
SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)







